2-Methylethylbuphedrone hydrochloride
Description
Contextualization within the Broader Field of Substituted Cathinone (B1664624) Research
Substituted cathinones are a class of psychoactive substances derived from cathinone, a naturally occurring stimulant found in the plant Catha edulis. wikipedia.org These synthetic derivatives are characterized by a phenethylamine (B48288) backbone with a ketone group at the beta position and various substitutions on the aromatic ring, the alkyl chain, or the amino group. wikipedia.org The scientific interest in substituted cathinones surged in the mid-2000s with their appearance on the recreational drug market, often marketed as "legal highs" or "research chemicals" to circumvent drug control legislation. mdpi.com This has prompted significant research efforts to identify and characterize these novel compounds for forensic and toxicological purposes. mdpi.com
The research into substituted cathinones is multifaceted, encompassing the development of analytical methods for their detection in seized materials and biological samples, the elucidation of their metabolic pathways, and the investigation of their pharmacological and toxicological profiles. mdpi.com Structure-activity relationship (SAR) studies are particularly crucial in this field, as minor modifications to the cathinone structure can significantly alter a compound's potency and its interaction with biological targets. acs.orgfrontiersin.org
Systematic Nomenclature and Chemical Classification
The systematic and unambiguous naming of chemical compounds is fundamental to scientific communication. For 2-Methylethylbuphedrone hydrochloride, the following nomenclature and classification apply:
Formal Chemical Name: 2-(ethylamino)-1-(2-methylphenyl)-1-butanone, monohydrochloride. caymanchem.com
Systematic (IUPAC) Name: 2-(Ethylamino)-1-(2-methylphenyl)butan-1-one hydrochloride. epa.govchemspider.com
Chemical Abstracts Service (CAS) Number: 18267-89-5. caymanchem.comepa.gov
From a chemical classification standpoint, this compound is categorized as a substituted cathinone . This classification is based on its core structure, which is a derivative of cathinone. Specifically, it is an analog of buphedrone (B1655700), featuring a methyl group substitution on the phenyl ring.
Research Imperatives and Scholarly Relevance of the Compound
The primary impetus for the scientific investigation of this compound stems from its status as a designer drug or novel psychoactive substance (NPS). The rapid and continuous emergence of such compounds presents a significant challenge to public health and law enforcement agencies. urfu.ru Consequently, the forensic and analytical chemistry communities are at the forefront of research involving this compound. The development of robust and reliable analytical methods for the unequivocal identification of this compound in seized products is a key research objective. urfu.ru
Furthermore, understanding the pharmacological properties of this compound is of high scholarly relevance. As a substituted cathinone, it is presumed to act as a central nervous system stimulant. wikipedia.org Research into its specific interactions with monoamine transporters—such as those for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—is essential for predicting its potential psychoactive effects and abuse liability. acs.orgfrontiersin.org Studies on related compounds have shown that subtle structural changes, such as the position of a methyl group on the phenyl ring or the nature of the N-alkyl substituent, can significantly influence a compound's affinity and selectivity for these transporters. acs.orgfrontiersin.org For instance, N-ethyl substitution in some cathinones has been shown to increase potency at the dopamine transporter. frontiersin.orgfrontiersin.org However, specific pharmacological data for this compound remains a critical area for future research.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of a compound are essential for its identification, synthesis, and handling in a research setting.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H19NO · HCl | caymanchem.com |
| Formula Weight | 241.76 g/mol | caymanchem.com |
| Appearance | Crystalline solid | caymanchem.com |
| Purity | ≥98% | caymanchem.com |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility in various solvents are not extensively reported in the available scientific literature.
Synthesis and Chemical Reactions
While specific, detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, the general synthesis of substituted cathinones often involves the α-bromination of a substituted propiophenone (B1677668) followed by amination. A plausible, though not explicitly documented, synthetic route for 2-Methylethylbuphedrone would likely start from 2-methylpropiophenone. This starting material would undergo bromination to form an α-bromo ketone, which is then reacted with ethylamine (B1201723) to yield the final product. The resulting free base would then be treated with hydrochloric acid to form the more stable hydrochloride salt.
Analytical Techniques
The accurate identification and characterization of novel psychoactive substances are paramount in forensic and research contexts. A combination of analytical techniques is typically employed for the structural elucidation of compounds like this compound.
Interactive Data Table: Analytical Methods for Substituted Cathinones
| Analytical Technique | Application and Expected Findings for this compound | General Reference |
| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of the compound in complex mixtures. A validated HPLC method would provide data on retention time and purity. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A standard technique for the identification of volatile compounds. GC provides a retention time, and MS provides a fragmentation pattern that can be used to identify the molecular structure. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of various parts of the molecule. urfu.ru | urfu.ru |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Provides information about the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O), the N-H bond of the secondary amine, and C-H bonds of the aromatic and aliphatic parts of the molecule. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1H and 13C NMR spectra would allow for the unambiguous assignment of all protons and carbons in the structure, confirming the substitution pattern on the aromatic ring and the structure of the alkyl chain. |
Note: While a certificate of analysis for a reference standard of this compound indicates that HPLC, IR, Mass Spec, and NMR have been performed and conform to standards, the specific spectral data is not publicly available in the scientific literature. caymanchem.com
Pharmacological Profile
The pharmacological profile of a substituted cathinone is determined by its interaction with various neurotransmitter systems in the brain, primarily the monoamine transporters.
Receptor Binding and Transporter Interaction
The primary mechanism of action for most substituted cathinones involves the inhibition of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. acs.orgnih.gov Some cathinones act as "releasers," meaning they are substrates for these transporters and can induce the non-exocytotic release of neurotransmitters from the neuron. nih.gov Others act as "reuptake inhibitors," blocking the transporter and thereby increasing the concentration of neurotransmitters in the synaptic cleft. nih.gov
The specific binding affinities (Ki values) of this compound for DAT, SERT, and NET have not been reported in the scientific literature. However, based on structure-activity relationships of related compounds, it can be hypothesized that the N-ethyl group may confer a higher potency for the dopamine transporter compared to its N-methyl analog. frontiersin.orgfrontiersin.org The presence and position of the methyl group on the phenyl ring would also be expected to influence its selectivity for the different monoamine transporters. acs.org
Neurochemical Effects
The interaction of this compound with monoamine transporters is expected to lead to an increase in the extracellular levels of dopamine, norepinephrine, and possibly serotonin in various brain regions. Studies on the parent compound, buphedrone, have shown that it increases locomotor activity and has rewarding properties mediated by the dopaminergic system, particularly through the activation of D1 dopamine receptors. nih.govresearchgate.net It is plausible that this compound would exhibit similar, though not identical, neurochemical effects. The specific impact on neurotransmitter levels and the resulting behavioral outcomes would depend on its precise potency and selectivity at the different monoamine transporters, which remains to be experimentally determined.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18267-89-5 |
|---|---|
Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
2-(ethylamino)-1-(2-methylphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-9-7-6-8-10(11)3;/h6-9,12,14H,4-5H2,1-3H3;1H |
InChI Key |
FDQFFMSSBSMXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1C)NCC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methylethylbuphedrone Hydrochloride
Diverse Synthetic Pathways and Reaction Mechanisms
The synthesis of N-alkylated cathinones like 2-Methylethylbuphedrone can generally be achieved through two primary routes:
Synthesis from a Propiophenone (B1677668) Precursor: This is a common and versatile method for producing a wide range of cathinone (B1664624) derivatives. The general process involves the following steps:
α-Bromination of a Substituted Propiophenone: The synthesis would likely start with a substituted propiophenone. This ketone undergoes bromination at the alpha position (the carbon atom adjacent to the carbonyl group) to form an α-bromo ketone. This reaction is typically carried out using bromine in the presence of a catalyst like aluminum trichloride (B1173362) or under acidic conditions. acs.org
Nucleophilic Substitution with an Amine: The resulting α-bromo ketone is then reacted with the appropriate amine, in this case, N-ethyl-N-methylamine, to introduce the desired N-alkyl groups. This is a nucleophilic substitution reaction where the amine displaces the bromine atom. unodc.org The freebase of the cathinone is formed at this stage.
Formation of the Hydrochloride Salt: The final step involves reacting the freebase with hydrochloric acid to form the more stable hydrochloride salt. nih.gov This is a standard procedure for the isolation and purification of amine-containing compounds. unodc.org
Oxidation of an Ephedrine-like Precursor: An alternative pathway involves the oxidation of a corresponding substituted ephedrine (B3423809) or pseudoephedrine analog. europa.eu
Precursor Synthesis: This would require the synthesis of a precursor molecule with the structure of N-ethyl-N-methyl-ephedrine.
Oxidation: The hydroxyl group of the ephedrine-like precursor is oxidized to a ketone. A common oxidizing agent for this transformation is potassium permanganate (B83412) in a dilute acidic solution. europa.eu This method can be stereoselective if a specific stereoisomer of the precursor is used. oup.comforensics.org.my
Elucidation of Precursor Compounds and Synthesis Intermediates
The synthesis of 2-Methylethylbuphedrone would involve several key precursor compounds and intermediates.
| Compound Type | Examples | Role in Synthesis |
| Starting Materials | Propiophenone, N-ethyl-N-methylamine, Bromine, Hydrochloric acid | Initial reactants for the synthesis. |
| Intermediates | α-Bromopropiophenone | Key intermediate formed during the synthesis from a propiophenone precursor. |
| Final Product (Freebase) | 2-(ethyl(methyl)amino)-1-phenylpropan-1-one | The basic form of the target compound before conversion to the hydrochloride salt. |
Isolation and Purification Techniques for Synthetic Products
The isolation and purification of the final product are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities.
Extraction: After the reaction is complete, the reaction mixture is typically worked up using liquid-liquid extraction. The freebase, being basic, can be extracted into an organic solvent from an aqueous solution after adjusting the pH to be basic.
Conversion to Hydrochloride Salt: The freebase is often unstable and is therefore converted to its hydrochloride salt. unodc.org This is achieved by dissolving the freebase in a suitable solvent and treating it with hydrochloric acid. The hydrochloride salt then precipitates out of the solution.
Crystallization/Recrystallization: The precipitated hydrochloride salt is typically collected by filtration and can be further purified by recrystallization. This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which results in the formation of purer crystals.
Chromatographic Methods: For very high purity requirements, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov This method is particularly useful for separating closely related impurities or for chiral separation as mentioned earlier.
The final product is usually a white or off-white crystalline powder. unodc.org
Advanced Analytical Characterization of 2 Methylethylbuphedrone Hydrochloride and Its Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are pivotal for separating 2-Methylethylbuphedrone hydrochloride from complex matrices or from its related impurities and derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance. A study on the trimethylsilylation of ethambutol, another hydrochloride salt, demonstrated that derivatization proceeds in distinct steps, allowing for clear identification by GC-MS. nih.gov Similarly, the analysis of methamphetamine analogues, such as 2-methiopropamine, relies on GC-MS for the identification of phase I and II metabolites. nih.gov
In a typical GC-MS analysis of a compound analogous to this compound, the following parameters might be employed:
| Parameter | Value |
| GC Column | DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 80°C, ramped to 300°C |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
This table represents typical starting parameters for method development and is based on general laboratory practices for similar amine-containing compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of a wide range of compounds, including non-volatile and thermally labile substances like synthetic cathinones and their metabolites in various matrices. nih.gov The technique does not typically require derivatization, simplifying sample preparation. A multi-residue analytical method was developed for the determination of 13 illicit phenethylamines in amniotic fluid using LC-MS/MS, showcasing its applicability to complex biological samples. nih.gov
Validated LC-MS/MS methods for related compounds often utilize reversed-phase chromatography with a gradient elution. nih.govnih.gov The following table outlines a representative set of LC-MS/MS conditions.
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Linear gradient from low to high organic phase concentration |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
This table illustrates a common LC-MS/MS setup for the analysis of polar basic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be coupled with various detectors for the analysis of compounds like this compound. The choice of detector depends on the analyte's properties and the analytical objective. For instance, a UV detector is commonly used for compounds with a chromophore.
Several HPLC methods have been developed for the simultaneous analysis of hydrochloride salts in pharmaceutical formulations. nih.govnih.gov These methods often employ reversed-phase columns and buffered mobile phases to achieve optimal separation.
| Parameter | Value |
| Stationary Phase | C8 or C18 |
| Mobile Phase | Phosphate buffer/acetonitrile mixture |
| pH | Acidic to neutral, depending on the specific compound |
| Detection | UV/Vis, Photodiode Array (PDA), or Mass Spectrometry (MS) |
| Flow Rate | 0.8 - 1.2 mL/min |
This table provides a general overview of HPLC parameters that would be suitable for the analysis of an aromatic ketone like this compound.
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly well-suited for the analysis of charged species like hydrochloride salts. The technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov CE can be used for impurity profiling and the analysis of drugs in various formulations. nih.gov
For the analysis of a compound such as this compound, a typical CE method would involve a fused-silica capillary and a background electrolyte (BGE) at a specific pH to ensure the analyte is in its charged form.
| Parameter | Value |
| Capillary | Fused-silica, typically 50-75 µm i.d. |
| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a controlled pH |
| Voltage | 15 - 30 kV |
| Temperature | 20 - 25 °C |
| Detection | UV/Vis or Diode Array Detector (DAD) |
This table outlines fundamental parameters for developing a capillary electrophoresis method for a basic, charged compound.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Through various NMR experiments, the connectivity of atoms within a molecule can be established.
¹H NMR: This experiment provides information about the number and types of protons in a molecule, as well as their chemical environment and proximity to other protons.
¹³C NMR: This technique reveals the number and types of carbon atoms in a molecule.
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish correlations between different nuclei. For example, COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. nih.gov
The analysis of related compounds, such as methylone hydrochloride, has been performed using NMR, which aids in the assignment of all observed signals and confirms the molecular structure. mdpi.com
Hypothetical ¹H NMR Data for 2-Methylethylbuphedrone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 8.0 | m | 2H | Aromatic protons |
| 7.5 - 7.7 | m | 3H | Aromatic protons |
| 4.5 - 4.7 | q | 1H | CH-CH₃ |
| 2.8 - 3.0 | q | 2H | N-CH₂-CH₃ |
| 2.4 - 2.6 | s | 3H | Aromatic-CH₃ |
| 1.4 - 1.6 | d | 3H | CH-CH₃ |
| 1.1 - 1.3 | t | 3H | N-CH₂-CH₃ |
This table presents a hypothetical ¹H NMR data set for the free base form of 2-Methylethylbuphedrone, illustrating the expected signals. Actual chemical shifts for the hydrochloride salt may vary.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by several key absorptions. The presence of a carbonyl group (C=O) will give rise to a strong, sharp absorption band, typically in the region of 1670-1700 cm⁻¹. The exact position of this band can be influenced by the presence of the adjacent aromatic ring and the alkyl chain. The aromatic ring itself will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of sharp absorptions in the 1450-1600 cm⁻¹ region, corresponding to C=C stretching within the ring. The N-H stretching vibration of the secondary amine hydrochloride salt would be expected to appear as a broad band in the 2400-3200 cm⁻¹ region, often overlapping with C-H stretching vibrations. Aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2850-2960 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would likely show a strong band for the aromatic ring breathing mode, typically around 1000 cm⁻¹. The C=O stretch is also Raman active, though its intensity can vary. Raman spectroscopy can be a powerful tool for distinguishing between positional isomers of substituted cathinones, as the substitution pattern on the aromatic ring significantly influences the Raman fingerprint. Furthermore, the hydrochloride salt form can be differentiated from the free base through shifts in the vibrational modes associated with the amine group.
Table 1: Predicted Major Vibrational Bands for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| N-H Stretch (secondary amine salt) | 2400-3200 (broad) | Weak |
| Aromatic C-H Stretch | >3000 | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=O Stretch (Ketone) | 1670-1700 (strong, sharp) | Moderate to Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| Aromatic Ring Breathing | Weak | ~1000 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool in the analysis of NPS, offering high accuracy and resolution to determine the elemental composition of a compound and its metabolites. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the confident determination of its molecular formula, C₁₃H₂₀NO⁺. This precision is vital for differentiating it from isomeric compounds.
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of metabolites. In research settings, the metabolism of this compound can be investigated through in vitro incubations with liver microsomes or hepatocytes. nih.gov Common metabolic pathways for synthetic cathinones include N-dealkylation, reduction of the carbonyl group to a hydroxyl function, and hydroxylation of the aromatic ring. HRMS can detect the mass shifts associated with these metabolic transformations and the fragmentation patterns in the MS/MS spectra can help to pinpoint the site of modification on the molecule. chromatographyonline.com
Table 2: Potential Metabolic Transformations of 2-Methylethylbuphedrone and their Mass Signatures
| Metabolic Reaction | Change in Molecular Formula | Exact Mass Change (Da) |
| N-de-ethylation | - C₂H₄ | -28.0313 |
| Carbonyl Reduction | + H₂ | +2.0157 |
| Aromatic Hydroxylation | + O | +15.9949 |
| Alkyl Hydroxylation | + O | +15.9949 |
Method Validation and Inter-laboratory Comparability Studies
The validation of analytical methods is a critical requirement for ensuring the reliability and consistency of results, particularly in forensic and clinical toxicology. unodc.org Any quantitative method for the determination of this compound in seized materials or biological samples must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Key validation parameters include:
Specificity: The ability of the method to unequivocally identify and quantify the analyte in the presence of other components, such as cutting agents or endogenous matrix components. ijprajournal.com
Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). ijprajournal.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. unodc.org
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. europa.eu
To ensure consistency across different laboratories, inter-laboratory comparability studies are highly desirable. Such studies involve the analysis of the same samples by multiple laboratories to assess the reproducibility of the analytical method. While specific inter-laboratory studies for this compound are not documented in the literature, their importance for establishing a harmonized analytical approach for NPS is well-recognized.
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) of the calibration curve | r² ≥ 0.99 |
| Accuracy | % Recovery of a known amount of analyte | 80-120% (for biological samples) |
| Precision | Relative Standard Deviation (RSD) | ≤ 15% (for biological samples) |
| LOD | Signal-to-noise ratio | Typically 3:1 |
| LOQ | Signal-to-noise ratio | Typically 10:1 |
Application of Analytical Techniques in Biological Matrices for Research Purposes (e.g., in vitro incubation mixtures, preclinical animal samples)
The application of advanced analytical techniques to biological matrices is essential for understanding the pharmacokinetics and metabolism of this compound in a research context. This often involves the use of in vitro models and preclinical animal studies. nih.gov
In vitro Incubation Mixtures: To study the metabolic fate of this compound, the compound can be incubated with liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes. nih.gov These incubations are typically performed in the presence of necessary cofactors like NADPH. Samples are taken at various time points and analyzed, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and quantify the parent compound and its metabolites. nih.gov This approach allows for the elucidation of metabolic pathways and the identification of the primary enzymes involved in the biotransformation of the compound.
Preclinical Animal Samples: For a more comprehensive understanding of the drug's disposition, preclinical studies in animal models are conducted. nih.gov Following administration of this compound to laboratory animals such as rats or mice, biological samples like blood, plasma, urine, and tissue homogenates are collected. These samples are then processed and analyzed to determine the concentration-time profiles of the parent drug and its metabolites. This data is crucial for determining key pharmacokinetic parameters and understanding the distribution and elimination of the compound in a living organism. The ethical considerations and the translational relevance of animal models to human outcomes are critical aspects of such research. frontiersin.org
The analysis of these complex biological matrices requires sensitive and selective analytical methods, with LC-MS/MS being the technique of choice due to its ability to handle complex sample matrices and provide both qualitative and quantitative information.
Investigation of Pharmacological Mechanisms and Receptor Interactions of 2 Methylethylbuphedrone Hydrochloride
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental to characterizing the pharmacological profile of a novel psychoactive substance. These tests determine a compound's affinity (binding strength) and efficacy (ability to produce a biological response) at specific molecular targets.
Affinity and Efficacy at Monoaminergic Receptors
The primary targets for synthetic cathinones are the monoamine transporters, which are responsible for the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) from the synaptic cleft. The interaction of a compound with these transporters is a key determinant of its stimulant and psychoactive effects.
Research on related cathinones demonstrates that they typically act as monoamine transporter inhibitors, blocking the reuptake of these neurotransmitters and thereby increasing their extracellular concentrations. Some cathinones also act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic neuron.
A comprehensive investigation of 2-Methylethylbuphedrone hydrochloride would involve radioligand binding assays to determine its binding affinity (Ki) at DAT, NET, and SERT. Functional assays, such as synaptosomal uptake inhibition assays, would then be used to determine its potency (IC₅₀) as an inhibitor of transporter function.
Table 1: Illustrative Monoamine Transporter Binding Affinities (Ki, nM) and Uptake Inhibition Potencies (IC₅₀, nM) for a Hypothetical Cathinone (B1664624) Derivative
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
|---|
| Hypothetical Cathinone | 50 | 25 | 200 | 75 | 30 | 350 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Exploration of Other Relevant Neurotransmitter Systems
Dopamine Receptors (D₁, D₂, etc.)
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.)
Adrenergic Receptors (α₁, α₂, β₁, β₂)
Muscarinic Acetylcholine Receptors
Histamine Receptors
Significant affinity at any of these receptors would warrant further investigation through functional assays (e.g., agonist-stimulated [³⁵S]GTPγS binding or second messenger assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Enzyme Modulation and Inhibition Profiles
The metabolism of synthetic cathinones is primarily carried out by cytochrome P450 (CYP450) enzymes in the liver. An in vitro assessment of the potential for this compound to inhibit or induce major CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for understanding its drug-drug interaction potential.
Furthermore, interactions with monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters, would be investigated. Inhibition of MAO-A or MAO-B could significantly potentiate the effects of increased monoamine release.
Table 2: Illustrative Enzyme Inhibition Profile (IC₅₀, µM) for a Hypothetical Cathinone Derivative
| Enzyme | IC₅₀ (µM) |
|---|---|
| CYP2D6 | >10 |
| CYP3A4 | >10 |
| MAO-A | 5 |
| MAO-B | >10 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Cellular and Subcellular Pharmacological Modulations
Beyond receptor binding and enzyme inhibition, understanding how a compound alters cellular processes provides a more complete picture of its pharmacological actions.
Neurochemical Release and Reuptake Dynamics
As discussed, synthetic cathinones can function as either reuptake inhibitors or releasing agents at monoamine transporters. To differentiate between these mechanisms for this compound, in vitro neurotransmitter release assays would be conducted using preparations of brain tissue (e.g., striatal synaptosomes) or cell lines expressing the respective transporters. These experiments measure the efflux of preloaded radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) in the presence of the compound. A releasing agent will induce neurotransmitter efflux, while a pure reuptake inhibitor will not.
Intracellular Signaling Pathway Perturbations
The interaction of a compound with its target receptors initiates a cascade of intracellular signaling events. Should this compound show significant activity at G protein-coupled receptors (GPCRs), further studies would investigate its impact on downstream signaling pathways. This could involve measuring changes in the levels of second messengers such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates, or assessing the phosphorylation status of key signaling proteins like extracellular signal-regulated kinases (ERK) and Akt. These studies help to elucidate the full spectrum of cellular responses to the compound.
Preclinical Metabolic Fate and Biotransformation of 2 Methylethylbuphedrone Hydrochloride
In Vitro Metabolic Stability and Intrinsic Clearance Assays
Metabolic stability assays are crucial in early drug discovery to estimate how quickly a compound is metabolized by liver enzymes. nih.gov These experiments typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, and measuring its disappearance over time. nih.gov From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) are calculated. mdpi.com Intrinsic clearance represents the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. mdpi.comresearchgate.net
While direct data for 2-Methylethylbuphedrone is unavailable, studies on analogous synthetic cathinones provide a valuable reference. For instance, a study on N-ethyl pentedrone (B609907) (NEP) using human, rat, and mouse liver microsomes demonstrated significant species differences in metabolic rates. youtube.com
Interactive Table 1: In Vitro Metabolic Stability of N-Ethyl Pentedrone (NEP) in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, μL/min/mg) | Predicted In Vivo Intrinsic Clearance (CLint, mL/min/kg) |
| Human | 770 | 3.6 | 3.7 |
| Mouse | 187 | 14.8 | 58.3 |
| Rat | 12.1 | 229 | 128 |
| Data sourced from a study on N-ethyl pentedrone (NEP), a structural analog of 2-Methylethylbuphedrone. youtube.com |
Phase I reactions introduce or expose functional groups (like hydroxyl, amino, or carboxyl groups) through oxidation, reduction, or hydrolysis. wikipedia.org For synthetic cathinones, common Phase I pathways include:
Reduction of the β-keto group to the corresponding alcohol. nih.gov
Hydroxylation of the aromatic ring or alkyl side chain. nih.govnih.gov
N-dealkylation , which involves the removal of the ethyl group from the nitrogen atom. nih.gov
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate (B86663), or glutathione, to significantly increase water solubility for excretion. researchgate.netnih.gov Glucuronidation is a very common Phase II pathway for cathinone (B1664624) metabolites, particularly for the hydroxylated products formed during Phase I. nih.gov A study on mephedrone, another related cathinone, identified novel Phase II metabolites where the compound was conjugated with dicarboxylic acids like succinic and glutaric acid. nih.gov
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the most important enzyme system for Phase I metabolism of drugs and other foreign compounds. nih.govyoutube.com Specific isoforms like CYP2D6, CYP3A4, CYP1A2, CYP2C19, and CYP2B6 are responsible for metabolizing the vast majority of drugs. youtube.com
For many synthetic cathinones, CYP2D6 has been identified as a primary metabolizing enzyme. nih.gov For example, in vitro studies with methylone showed that CYP2D6 was the main enzyme responsible for its metabolism, with minor roles played by CYP1A2, CYP2B6, and CYP2C19. nih.gov Given the structural similarities, it is highly probable that CYP enzymes, particularly CYP2D6, would be significantly involved in the biotransformation of 2-Methylethylbuphedrone.
Metabolic pathways and rates can vary significantly between species, which is a critical consideration when extrapolating preclinical data to humans. nih.govnih.gov As demonstrated in the study on N-ethyl pentedrone (NEP), the metabolic rate in rat liver microsomes was dramatically faster than in mouse or human liver microsomes. youtube.com The in vitro half-life of NEP in the rat model was just 12.1 minutes, compared to 770 minutes in the human model. youtube.com These differences are often due to variations in the expression and activity of specific CYP isoforms among species. nih.gov Such disparities underscore the importance of using multiple preclinical models, including human-derived in vitro systems, to get a more accurate prediction of human metabolism. nih.gov
Metabolite Identification and Structural Elucidation
Identifying metabolites is a key step in understanding a compound's biotransformation. nih.gov This process typically uses high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) to analyze samples from in vitro incubations or in vivo studies. nih.gov The structures of potential metabolites are proposed based on their accurate mass measurements and fragmentation patterns compared to the parent drug. nih.gov
For synthetic cathinones, metabolite profiling has revealed several common products. A study on eight different cathinones found that reduction of the keto group and hydroxylation of alkyl chains were consistent metabolic pathways. nih.gov For mephedrone, metabolites identified included those resulting from N-demethylation, oxidation of the tolyl group, and reduction of the carbonyl group. nih.gov Based on these precedents, the expected metabolites for 2-Methylethylbuphedrone would likely include hydroxylated, N-de-ethylated, and keto-reduced forms, as well as their subsequent glucuronide conjugates.
Interactive Table 2: Common Metabolic Transformations in Synthetic Cathinones
| Metabolic Reaction | Description | Example Analog Compound |
| β-Keto Reduction | The ketone group is reduced to a secondary alcohol. | Mephedrone, NEP nih.govnih.gov |
| N-Dealkylation | The ethyl or methyl group attached to the nitrogen is removed. | Mephedrone, Methylone nih.govnih.gov |
| Aromatic Hydroxylation | A hydroxyl group is added to the phenyl ring. | Mephedrone nih.gov |
| Alkyl Chain Hydroxylation | A hydroxyl group is added to the alkyl side chain. | Various Cathinones nih.gov |
| Glucuronidation | Glucuronic acid is attached to a hydroxyl group. | Various Cathinones nih.gov |
| This table summarizes common pathways observed in analogs, which are anticipated for 2-Methylethylbuphedrone. |
Pharmacokinetic Profiling in Preclinical Animal Models (with emphasis on metabolic aspects like clearance and half-life)
Pharmacokinetic (PK) studies in animal models measure how a drug is absorbed, distributed, metabolized, and excreted (ADME) over time. wikipedia.org These studies are vital for understanding a compound's in vivo behavior and determining key parameters like elimination half-life (t½) and clearance (CL). Clearance is a measure of the volume of plasma cleared of the drug per unit time, reflecting the efficiency of elimination processes, primarily metabolism by the liver and excretion by the kidneys. The half-life is the time required for the drug concentration in the body to decrease by half.
While specific in vivo PK data for 2-Methylethylbuphedrone is lacking, data from related compounds can provide context. For example, a study on the cathinone analog methylone found it was a mechanism-based inhibitor of CYP2D6, which can affect its own clearance and the clearance of other drugs metabolized by the same enzyme. nih.gov In vivo PK studies of other compounds show that rapid clearance in animal models, as predicted by the in vitro data for NEP in rats, often leads to a short elimination half-life. youtube.com
Potential for Metabolic Drug-Drug Interactions (in vitro and preclinical in vivo studies)
Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, often by inhibiting or inducing CYP enzymes. Inhibition of a CYP enzyme can decrease the metabolism of a co-administered drug, leading to higher plasma concentrations and potential toxicity. Conversely, enzyme induction can increase metabolism, potentially reducing the efficacy of a co-administered drug. nih.gov
In vitro assays are commonly used to screen for a compound's potential to inhibit or induce major CYP isoforms. nih.gov For example, the study on methylone demonstrated that it not only is metabolized by CYP2D6 but also acts as a mechanism-based inhibitor of this enzyme, indicating a high potential for DDIs with other CYP2D6 substrates. nih.gov Given that 2-Methylethylbuphedrone is a structural analog, it is plausible that it could also inhibit or induce certain CYP enzymes, a hypothesis that would require specific in vitro testing to confirm. Such interactions are a critical component of preclinical safety assessment.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 2 Methylethylbuphedrone Hydrochloride Analogs
Qualitative Structure-Activity Relationship (SAR) Derivationsnih.govresearchgate.netwikipedia.org
The structure-activity relationship (SAR) of 2-methylethylbuphedrone hydrochloride and its analogs is primarily understood by examining the impact of structural modifications on their activity at monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Synthetic cathinones, including buphedrone (B1655700) derivatives, generally act as either monoamine reuptake inhibitors or releasing agents. nih.govresearchgate.net The key structural features that determine their pharmacological profile are substitutions on the aromatic ring, the length and branching of the alkyl side chain, and the nature of the substituent on the amino group. nih.govwikipedia.org
Modifications to the chemical scaffold of cathinone (B1664624) derivatives can significantly alter their potency and selectivity. acs.org For instance, the length of the N-alkyl substituent plays a crucial role. Increasing the length of the N-alkyl group from a methyl (as in buphedrone) to an ethyl group (as in N-ethylbuphedrone) has been shown to increase potency at the dopamine transporter. frontiersin.org
Ring substitutions also heavily influence activity. The addition of substituents to the aromatic ring can shift the selectivity of the compound. For example, para-substituted methcathinone (B1676376) derivatives tend to exhibit higher potency as SERT inhibitors compared to their unsubstituted or meta-substituted counterparts. acs.org The steric bulk of these para-substituents is a key factor in determining the selectivity between DAT and SERT. acs.org
The α-substituent on the cathinone backbone is another critical determinant of activity. For pyrrolidine-containing cathinones, the size of the α-alkyl group is directly correlated with their potency as dopamine reuptake inhibitors. nih.gov Shortening or removing the α-alkyl group can lead to a significant decrease in potency. nih.gov
A general trend observed is that N-ethyl substituted cathinones are more potent dopamine uptake inhibitors compared to their N-methyl counterparts. frontiersin.org The following table summarizes the qualitative SAR for key structural modifications in buphedrone analogs.
| Structural Modification | Effect on Activity | Reference |
| N-Alkylation | Increasing the length of the N-alkyl group (e.g., from methyl to ethyl) generally increases potency at the dopamine transporter (DAT). | frontiersin.org |
| α-Alkyl Chain Length | The size of the α-alkyl group is positively correlated with potency for dopamine reuptake inhibition, particularly in pyrrolidine (B122466) derivatives. | nih.gov |
| Aromatic Ring Substitution | Para-substitution can increase selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). The steric bulk of the substituent is a key determinant. | acs.org |
| β-Keto Group | The presence of the β-keto group generally makes the molecule more polar compared to its amphetamine analog, which can reduce its ability to cross the blood-brain barrier. Reduction of this group to a hydroxyl function is a common metabolic step. | nih.goveuropa.eu |
Quantitative Structure-Activity Relationship (QSAR) Modelingresearchgate.netacs.org
Quantitative structure-activity relationship (QSAR) studies aim to create mathematical models that correlate the chemical structure of a series of compounds with their biological activity. youtube.comresearchgate.net For synthetic cathinones, QSAR models have been developed to predict their potency and selectivity as monoamine transporter inhibitors. researchgate.netacs.org
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics. For synthetic cathinones, key descriptors often include:
Steric parameters: Such as molar volume, which relates to the size of substituents.
Lipophilicity parameters: Such as the partition coefficient (log P), which describes a molecule's hydrophobicity.
Electronic parameters: Such as dipole moment and atomic net charges, which describe the electronic distribution within the molecule. researchgate.net
Once descriptors are calculated for a series of analogs, a mathematical model is developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. researchgate.net The goal is to find a statistically significant correlation between the selected descriptors and the observed biological activity (e.g., IC50 values for transporter inhibition). nih.govresearchgate.net For instance, a QSAR study on para-substituted methcathinone analogs identified a significant correlation between the steric parameter (Es) of the para-substituent and the in vitro selectivity for DAT versus SERT. acs.org
Validation and Predictive Capacity of QSAR Models
A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power for new, untested compounds. Validation is typically performed using both internal and external methods. Internal validation techniques, such as cross-validation (e.g., leave-one-out), assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds (a test set) that was not used in the model's development. mdpi.com
For synthetic cathinones, QSAR models have demonstrated the ability to forecast the actions of new analogs. nih.gov For example, a QSAR model based on the α-substituent size in a series of α-PVP analogs showed a strong correlation with potency at the DAT, with both the volume and lipophilicity of the α-substituent being significant predictors. nih.gov However, the predictive capacity of QSAR models is generally limited to compounds that are structurally similar to those in the training set.
Stereochemical Structure-Activity Relationship (S-SAR) Analysisnih.govnih.gov
The cathinone structure contains a chiral center at the α-carbon, meaning it can exist as two different stereoisomers (enantiomers), designated as (S) and (R). The spatial arrangement of the substituents around this chiral center can significantly influence the biological activity of the compound. researchgate.net
For cathinone itself, the (S)-enantiomer is generally more potent as a psychostimulant than the (R)-enantiomer. nih.gov This stereoselectivity is also observed in its interactions with monoamine transporters, with the (S)-enantiomer typically displaying higher potency for monoamine release, particularly at the dopamine transporter. nih.gov
The following table summarizes the stereoselective effects of cathinone analogs:
| Compound | Enantiomer | Potency at DAT | Selectivity (DAT vs. SERT) | Reference |
| Cathinone | (S)-(-) | More potent | High | nih.gov |
| (R)-(+) | Less potent | High | nih.gov | |
| 4-Methylcathinone | (S)-(-) | More potent | Lower than cathinone | nih.gov |
| (R)-(+) | Less potent | Lower than cathinone | nih.gov |
Based on these findings, it is expected that the (S)-enantiomer of 2-methylethylbuphedrone would be more potent at the dopamine transporter than the (R)-enantiomer.
Structure-Metabolism Relationship (SMR) Elucidationnih.govtandfonline.comnih.gov
The metabolism of synthetic cathinones, including buphedrone and its analogs, involves several key phase I and phase II enzymatic reactions. The chemical structure of the parent compound dictates the primary metabolic pathways. nih.govtandfonline.com
For buphedrone, and N-alkylated cathinones in general, the main metabolic transformations include:
N-dealkylation: The removal of the alkyl group from the nitrogen atom. For 2-methylethylbuphedrone, this would involve the removal of the ethyl group to form 2-methylbuphedrone (buphedrone), followed by the removal of the methyl group to form the primary amine. nih.govresearchgate.net In a study on mice, metabolites resulting from N-dealkylation of buphedrone were among the most excreted. nih.gov
Reduction of the β-keto group: The carbonyl group at the β-position is reduced to a hydroxyl group, forming the corresponding amino alcohol metabolite. tandfonline.comresearchgate.net This is a common pathway for nearly all synthetic cathinones. researchgate.net
Hydroxylation of the aromatic ring: The phenyl ring can be hydroxylated, often at the para-position. nih.gov This creates a phenolic metabolite that can then undergo phase II conjugation.
Oxidation of the alkyl side chain: The ethyl group at the α-position can also be a site for oxidation. nih.gov
Phase II metabolism typically involves the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine. nih.gov
A study of the metabolic profiles of 16 synthetic cathinones in human urine found that buphedrone is extensively metabolized. oup.com The primary metabolites detected resulted from the reduction of the carbonyl group and N-dealkylation, leading to the formation of the corresponding ephedrine (B3423809) and norephedrine-like structures. oup.com
The following table outlines the primary metabolic pathways for buphedrone analogs:
| Metabolic Pathway | Description | Resulting Metabolite Type | Reference |
| N-Dealkylation | Removal of the N-alkyl group(s). | Primary and secondary amines. | nih.govresearchgate.net |
| β-Keto Reduction | Reduction of the carbonyl group to a hydroxyl group. | Amino alcohols (ephedrine-like). | tandfonline.comresearchgate.net |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Phenolic compounds. | nih.gov |
| Phase II Conjugation | Glucuronidation or sulfation of hydroxylated metabolites. | Glucuronide and sulfate conjugates. | nih.gov |
Computational Chemistry and Molecular Modeling of 2 Methylethylbuphedrone Hydrochloride
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for predicting how a ligand, such as 2-Methylethylbuphedrone hydrochloride, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov
In a hypothetical molecular docking study of this compound, researchers would first identify potential biological targets. Based on its structural similarity to other cathinones, likely targets would include monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The three-dimensional structure of these transporters would be obtained from crystallographic data or homology modeling.
The docking process would then computationally place the 2-Methylethylbuphedrone molecule into the binding site of the target protein. The simulation would calculate the binding energy for numerous possible conformations and orientations, with lower binding energies indicating a more favorable interaction. nih.gov
Hypothetical Research Findings: A successful docking simulation would yield data on the binding affinity (often expressed as a docking score or estimated inhibition constant, Ki) of 2-Methylethylbuphedrone for each transporter. nih.gov It would also provide a visual representation of the binding pose, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the transporter's binding pocket. nih.gov This information is crucial for understanding the compound's mechanism of action at a molecular level.
Table 7.1.1: Example of a Hypothetical Molecular Docking Data Table for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149 | Hydrogen Bond, Electrostatic |
| Serotonin Transporter (SERT) | -7.2 | Phe335, Ile172 | Hydrophobic, van der Waals |
| Norepinephrine Transporter (NET) | -7.9 | Phe317, Val148 | Hydrophobic, Hydrogen Bond |
Note: The data in this table is purely illustrative and not based on actual experimental results.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biological systems over time. nih.govnih.gov An MD simulation of this compound would offer a detailed view of its conformational flexibility and how it behaves in a physiological environment, such as in water or near a cell membrane. youtube.com
When combined with a target protein, MD simulations can reveal the stability of the ligand-protein complex predicted by molecular docking. nih.govnih.gov The simulation would track the movements of every atom in the system over a set period, providing information on the stability of the binding pose, the flexibility of the protein, and the role of surrounding water molecules. youtube.com
Conformational Analysis: Conformational analysis of 2-Methylethylbuphedrone would involve studying the rotation around its single bonds to identify the most stable three-dimensional shapes (conformers). oregonstate.edulumenlearning.com This is important because the specific conformation of the molecule can significantly affect its ability to bind to a target. researchgate.netnih.gov
Hypothetical Research Findings: An MD simulation could reveal that the initial binding pose from docking is stable over time, reinforcing the docking prediction. Alternatively, it might show the ligand shifting to a different, more stable binding mode. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov
Quantum Chemical Calculations (e.g., electronic properties, reactivity, pKa prediction)
Quantum chemical calculations are used to study the electronic structure and properties of molecules. nih.gov These methods can provide highly accurate information about a molecule's geometry, energy, and reactivity.
For this compound, quantum chemical calculations could be used to determine:
Electronic Properties: The distribution of electrons in the molecule, which influences how it interacts with other molecules. This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicators of a molecule's ability to donate or accept electrons. researchgate.net
Reactivity: Predicting which parts of the molecule are most likely to be involved in chemical reactions. This is crucial for understanding its metabolic fate.
pKa Prediction: The pKa value indicates the acidity or basicity of a compound. nih.gov Accurately predicting the pKa of the amine group in 2-Methylethylbuphedrone is essential for understanding its charge state at physiological pH, which in turn affects its solubility, permeability, and binding to target proteins. peerj.comchemrxiv.orgresearchgate.net
Table 7.3.1: Example of a Hypothetical Quantum Chemical Properties Table for 2-Methylethylbuphedrone
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -0.8 eV | DFT/B3LYP |
| pKa (amine group) | 8.9 | PM3/COSMO |
Note: The data in this table is purely illustrative and not based on actual experimental results.
In Silico Prediction of Metabolism and Metabolic Hot Spots
In silico metabolism prediction tools use computational algorithms to predict how a compound will be metabolized by the body. nih.govpensoft.net These tools can identify which enzymes, primarily from the Cytochrome P450 (CYP) superfamily, are likely to metabolize the compound and at which specific atoms (metabolic hot spots) these reactions will occur. nih.govresearchgate.netpsu.edu
For this compound, these programs would analyze its chemical structure to predict potential metabolic transformations, such as:
N-dealkylation (removal of the ethyl group)
Hydroxylation of the aromatic ring
Reduction of the ketone group to an alcohol
Hypothetical Research Findings: The output of these prediction tools would be a ranked list of potential metabolites and the likelihood of their formation. news-medical.netnih.gov This information is invaluable for designing subsequent in vitro or in vivo metabolism studies and for identifying potentially active or toxic metabolites. nih.govmdpi.com
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.govnih.govmdpi.com A pharmacophore model for 2-Methylethylbuphedrone could be developed based on its own structure and the known binding site of its target. mdpi.com Such a model might include features like a hydrophobic group, a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature. plos.org
Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds for other molecules that fit the model. nih.govnih.gov This process, known as virtual screening, is a powerful tool for identifying new potential ligands with similar or improved properties. nih.gov
Hypothetical Research Findings: A virtual screening campaign based on a 2-Methylethylbuphedrone pharmacophore could identify a set of structurally diverse compounds that are predicted to bind to the same target. These "hits" could then be acquired and tested experimentally, potentially leading to the discovery of novel compounds with similar biological activity.
Future Research Trajectories and Methodological Innovations in 2 Methylethylbuphedrone Hydrochloride Research
Development of Advanced Synthetic Strategies
The synthesis of novel compounds for research purposes is the bedrock of pharmacological and toxicological investigation. For 2-Methylethylbuphedrone hydrochloride, future synthetic strategies are anticipated to move beyond classical methods, aiming for greater efficiency, stereoselectivity, and safety.
Traditional synthesis of cathinones often involves the oxidation of a corresponding ephedrine (B3423809) or pseudoephedrine precursor. wikipedia.org However, these methods can employ hazardous reagents, such as chromium compounds. wikipedia.org Future research will likely focus on the development of "green" chemistry approaches that utilize less toxic and more environmentally benign catalysts and reaction conditions. High-throughput synthesis, employing automated platforms, will also be crucial for generating libraries of analogues. This will enable comprehensive structure-activity relationship (SAR) studies, which are vital for understanding how molecular modifications influence pharmacological activity. A key challenge in cathinone (B1664624) synthesis is controlling the stereochemistry, as they possess a chiral center. mdpi.com The development of stereoselective synthetic routes is a critical future goal, as different enantiomers can exhibit distinct pharmacological profiles. mdpi.com
Table 1: Comparison of Current and Future Synthetic Strategies
| Feature | Current Strategies | Future Directions |
|---|---|---|
| Catalysts | Often involve toxic heavy metals (e.g., chromium). wikipedia.org | Development of "green," non-toxic, and reusable catalysts. |
| Efficiency | Batch production, often with moderate yields. | High-throughput, automated synthesis for library generation. |
| Stereocontrol | Often produces racemic mixtures. | Advanced stereoselective synthesis to isolate specific enantiomers. mdpi.com |
| Safety | Use of hazardous and controlled precursors. | Design of synthetic routes from readily available, non-controlled starting materials. |
Novel Analytical Methodologies and Instrumentation
The ability to accurately detect and quantify this compound and its metabolites in various matrices is fundamental for forensic and research applications. While established techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current standards, the constant emergence of new analogues presents a significant challenge. mdpi.comnih.govresearchgate.net
A primary limitation of current targeted methods is the reliance on commercially available reference standards, which may not exist for novel compounds. nih.gov The future of analytical toxicology lies in non-targeted approaches using high-resolution mass spectrometry (HRMS). nih.gov HRMS allows for the retrospective analysis of data, meaning that samples can be re-examined for new compounds as their structures become known, without needing to re-run the physical sample. nih.gov Furthermore, there is a drive to develop more sensitive methods capable of detecting not just the parent compound but also its specific metabolites. This can significantly extend the window of detection. mdpi.comnih.gov Innovations in sample preparation, such as microextraction techniques, will also contribute to faster and more efficient analyses.
Table 2: Evolution of Analytical Techniques for Synthetic Cathinones
| Technique | Description | Future Innovations |
|---|---|---|
| Immunoassays | Screening tests that provide rapid but often presumptive results; can suffer from cross-reactivity and miss novel compounds. nih.gov | Development of more specific monoclonal antibodies; integration with biosensor technology. |
| GC-MS / LC-MS/MS | "Gold standard" for confirmation and quantification, providing high sensitivity and specificity for known compounds. mdpi.comresearchgate.netresearchgate.net | Miniaturization for portable field testing; coupling with advanced ion mobility spectrometry for isomeric separation. |
| High-Resolution MS (HRMS) | Allows for the identification of unknown compounds based on accurate mass measurements, reducing reliance on reference standards. nih.gov | Wider adoption in routine screening; development of advanced data processing algorithms for automated identification. |
Refined In Vitro and In Vivo Preclinical Models for Pharmacological Evaluation
Understanding the pharmacological profile of this compound requires sophisticated preclinical models that can accurately predict its effects. Current research often utilizes standard in vitro assays with cell lines or in vivo studies in rodents to assess neuropharmacological effects and abuse potential. wikipedia.orgresearchgate.net Metabolic profiling is frequently conducted using human liver microsomes to identify potential biotransformation pathways. mdpi.comnih.gov
The future in this domain points towards the development of more translationally relevant models. nih.gov This includes the creation of "humanized" animal models, for instance, rodents that express human cytochrome P450 enzymes, to better replicate human metabolism. nih.gov In the in vitro space, there is a significant move towards three-dimensional (3D) cell cultures, such as brain organoids or "lab-on-a-chip" systems. nih.govnih.gov These models can more accurately mimic the complex cellular environment of human tissues, offering more reliable data on neurotoxicity and pharmacological activity. nih.gov Another innovative avenue is the use of non-mammalian models like the zebrafish, which can be used for high-throughput screening and to investigate aspects like microbiome-drug interactions. nih.gov
Table 3: Advanced Preclinical Models for Pharmacological Studies
| Model Type | Description | Application in 2-Methylethylbuphedrone HCl Research |
|---|---|---|
| Humanized Rodent Models | Animals genetically modified to express human genes (e.g., CYP enzymes). nih.gov | More accurate prediction of metabolic pathways and potential drug-drug interactions in humans. |
| 3D Brain Organoids | Self-assembling 3D cell cultures that mimic the structure and cellular composition of the human brain. nih.gov | Advanced assessment of neurodevelopmental toxicity and complex neuronal network effects. |
| Microfluidic "Lab-on-a-Chip" | Devices that integrate multiple laboratory functions on a single chip, allowing for precise control of the cellular microenvironment. nih.gov | High-throughput screening of pharmacological activity and toxicity with minimal reagent use. |
| Zebrafish Larvae Models | Transparent vertebrate model allowing for rapid in vivo imaging of drug effects on development and organ systems. nih.gov | Cost-effective, high-throughput screening for toxicity and behavioral effects. |
Integration of Multi-omics Data for Comprehensive Understanding
To achieve a holistic understanding of the biological impact of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of a drug's mechanism of action. nih.govnih.govnashbio.com
By correlating genetic variations (genomics) with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic products (metabolomics), researchers can uncover the complex molecular pathways affected by the compound. northeastern.edumdpi.com This integrated approach can help identify novel biomarkers of exposure or effect, elucidate mechanisms of toxicity, and potentially reveal genetic predispositions to certain outcomes. nashbio.comnortheastern.edu The move towards single-cell multi-omics will provide even greater resolution, allowing scientists to understand how different cell types within a tissue, such as the brain, respond to the substance. mdpi.com
Table 4: Multi-omics Approaches in Cathinone Research
| Omics Field | Level of Analysis | Potential Insights for 2-Methylethylbuphedrone HCl |
|---|---|---|
| Genomics | DNA | Identification of genetic variants that may influence individual responses or vulnerability. |
| Transcriptomics | RNA / Gene Expression | Revealing which genes are activated or suppressed in response to the compound, indicating affected cellular pathways. mdpi.com |
| Proteomics | Proteins | Quantifying changes in protein expression to understand the functional consequences at the cellular level. mdpi.com |
| Metabolomics | Metabolites | Identifying the biotransformation products of the compound and its downstream effects on metabolic networks. nashbio.com |
Computational and Artificial Intelligence-Driven Research Paradigms
Computational chemistry and artificial intelligence (AI) are set to revolutionize the study of NPS like this compound. astrazeneca.comyoutube.com These technologies can accelerate the research process, from molecular design to toxicity prediction. astrazeneca.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the pharmacological and toxicological properties of new cathinone analogues based on their chemical structure. nih.gov This allows researchers to prioritize which compounds to synthesize and test. Generative AI models can be used to design novel molecules with specific desired properties for research purposes, although this also raises ethical considerations regarding the potential for designing more harmful substances. nih.gov Furthermore, AI can be integrated with physiologically based pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion (ADMET) of a compound in silico, reducing the need for extensive animal testing. nih.gov AI algorithms are also becoming indispensable for analyzing the vast and complex datasets generated by multi-omics studies. astrazeneca.com
Table 5: Applications of AI in 2-Methylethylbuphedrone HCl Research
| AI Application | Description | Impact on Research |
|---|---|---|
| QSAR Modeling | Using machine learning to correlate chemical structures with biological activity. nih.gov | Rapidly predict the potential effects and toxicity of novel analogues. |
| Generative Molecular Design | AI algorithms that create new chemical structures based on a set of desired parameters. nih.govnih.gov | Design of research tools and reference standards; exploration of chemical space. |
| ADMET Prediction | In silico models that predict the pharmacokinetic and toxicological profile of a compound. nih.gov | Prioritize lead compounds and reduce reliance on animal testing. |
| Multi-omics Data Analysis | Advanced algorithms to identify patterns and correlations in large, complex biological datasets. astrazeneca.com | Uncover novel mechanisms of action and biomarkers from integrated omics data. |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 2-Methylethylbuphedrone hydrochloride?
- Methodological Answer : Utilize a combination of analytical techniques such as HPLC (High-Performance Liquid Chromatography) with UV detection, FTIR (Fourier-Transform Infrared Spectroscopy), and NMR (Nuclear Magnetic Resonance). For example, HPLC conditions similar to those used for clonidine hydrochloride (Kromasil C18 column, 0.03 mol·L⁻¹ phosphate buffer-methanol mobile phase, 207 nm detection) can be adapted . Cross-validate results with mass spectrometry (MS) to confirm molecular weight and structural integrity. Purity assessments should include Karl Fischer titration for water content and ICP-MS for trace metal analysis .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HCS guidelines for hydrochlorides, including:
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Spill Management : Mechanically collect spills using inert materials (e.g., vermiculite) to prevent environmental contamination .
- Waste Disposal : Adhere to institutional protocols for halogenated organic compounds, ensuring no release into water systems .
Q. What synthetic routes are reported for structurally similar hydrochlorides, and how might they inform synthesis of this compound?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous hydrochlorides (e.g., 4-fluoro Buphedrone hydrochloride) are synthesized via alkylation of ketone precursors followed by HCl salt formation. Key steps include:
- Purification : Recrystallization in ethanol/ether mixtures.
- Yield Optimization : Monitor reaction progress using TLC and adjust stoichiometry of reducing agents (e.g., NaBH₄) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for this compound?
- Methodological Answer : Address discrepancies by:
- Assay Validation : Use radioligand binding assays (e.g., with tritiated ligands) to confirm affinity for serotonin/dopamine transporters.
- Negative Controls : Compare results with known antagonists (e.g., fluoxetine for SERT) to rule off-target effects.
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for batch-to-batch variability in compound purity .
Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS.
- Temperature-Dependent Kinetics : Use Arrhenius plots to predict shelf-life under storage conditions.
- Enzymatic Hydrolysis : Test susceptibility to esterases or amidases using liver microsomes .
Q. How can researchers validate conflicting chromatographic data (e.g., retention time variability) in HPLC analysis?
- Methodological Answer :
- Column Calibration : Use USP reference standards to verify column performance.
- Mobile Phase Optimization : Adjust methanol/water ratios to improve peak symmetry.
- Interlaboratory Comparison : Share samples with collaborating labs to identify instrument-specific artifacts .
Notes on Contradictions and Limitations
- Synthesis Data Gaps : No peer-reviewed protocols for this compound are available; inferences are drawn from structurally similar compounds .
- Biological Activity : Conflicting receptor-binding data may arise from impurities in early synthetic batches. Rigorous QC (e.g., LC-HRMS) is critical .
- Environmental Impact : While current safety data sheets lack ecotoxicity profiles, general precautions for halogenated amines (e.g., preventing groundwater contamination) apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
